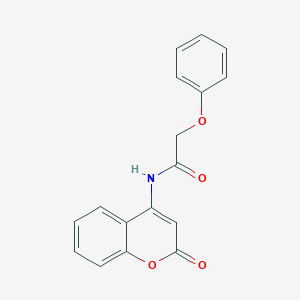![molecular formula C18H20ClN3O2S B252143 N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide](/img/structure/B252143.png)
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)propyl]-6-methylnicotinamide, commonly known as CM156, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CM156 is a derivative of nicotinamide and has been shown to have potent anti-inflammatory and immunomodulatory effects.
Mécanisme D'action
The mechanism of action of CM156 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammation and immune responses. CM156 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the inhibition of the production of pro-inflammatory cytokines and the promotion of the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
CM156 has been shown to have significant biochemical and physiological effects. In vitro studies have shown that CM156 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promotes the production of anti-inflammatory cytokines, such as IL-10. In vivo studies have shown that CM156 reduces inflammation and improves disease symptoms in animal models of autoimmune diseases, cancer, and neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of CM156 is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of NF-κB in various diseases. However, one of the limitations of CM156 is its solubility in aqueous solutions. This can make it difficult to administer in vivo and may require the use of solubilizing agents.
Orientations Futures
There are several future directions for the study of CM156. One direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the role of CM156 in other diseases, such as metabolic disorders and cardiovascular diseases. Additionally, the use of CM156 in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
Méthodes De Synthèse
The synthesis of CM156 involves the reaction of 6-methylnicotinamide with 4-chlorobenzenethiol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with N-(3-aminopropyl) acetamide to yield CM156. The synthesis of CM156 has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
CM156 has been extensively studied for its therapeutic potential in various diseases, including autoimmune diseases, cancer, and neurological disorders. In autoimmune diseases, CM156 has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and promote the production of anti-inflammatory cytokines, such as IL-10. In cancer, CM156 has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neurological disorders, CM156 has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
Formule moléculaire |
C18H20ClN3O2S |
|---|---|
Poids moléculaire |
377.9 g/mol |
Nom IUPAC |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]propyl]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C18H20ClN3O2S/c1-13-3-4-14(11-22-13)18(24)21-10-2-9-20-17(23)12-25-16-7-5-15(19)6-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,23)(H,21,24) |
Clé InChI |
SJFAFZVHKLSHKD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)NCCCNC(=O)CSC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252088.png)
![N-(2-{[(4-ethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252089.png)
![N-{2-[(thiophen-2-ylcarbonyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B252090.png)
![4-[2-(2-Furoylamino)ethyl]phenyl 2-furoate](/img/structure/B252092.png)
![N-(3-{[(3,4-dimethoxyphenyl)carbonyl]amino}propyl)-6-methylpyridine-3-carboxamide](/img/structure/B252137.png)
![N-{3-[(2-fluorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252138.png)
![6-Methyl-N-[3-(2-m-tolyloxy-acetylamino)-propyl]-nicotinamide](/img/structure/B252141.png)
![N-[3-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)propyl]-6-methylpyridine-3-carboxamide](/img/structure/B252144.png)
![6-methyl-N-{3-[(3-pyridinylcarbonyl)amino]propyl}nicotinamide](/img/structure/B252145.png)
![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-6-methylnicotinamide](/img/structure/B252148.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]furan-2-carboxamide](/img/structure/B252159.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B252161.png)